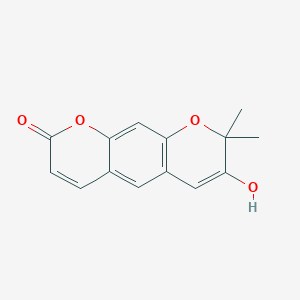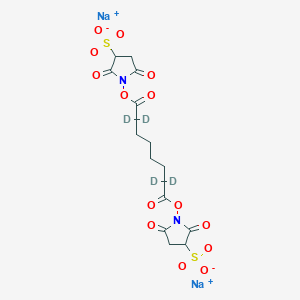![molecular formula C29H38N2O6 B11929926 (2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atrasentan is a potent and selective oral endothelin A receptor antagonist. It is primarily being investigated for its potential to treat various kidney diseases, including IgA nephropathy and diabetic kidney disease . Atrasentan has also been studied for its effects on certain types of cancer, such as non-small cell lung cancer .
Preparation Methods
The preparation of atrasentan involves several synthetic routes. One method starts with heliotropin, which reacts with malonic acid to generate substituted benzene acrylic acid. This intermediate is then esterified to obtain substituted benzene acrylic acid methyl ester. The methyl ester undergoes cyclization, hydrogenation, substitution, and hydrolyzation to yield atrasentan . This method is noted for its mild reaction conditions, simplicity, low cost, and high yield .
Chemical Reactions Analysis
Atrasentan undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in modifying the functional groups of atrasentan.
Substitution: Common reagents used in substitution reactions include butylamine and substituted-nitrobenzene.
Cyclization and Hydrolyzation: These reactions are crucial in forming the final structure of atrasentan.
Scientific Research Applications
Atrasentan has a wide range of scientific research applications:
Medicine: It is being investigated for its potential to treat IgA nephropathy, diabetic kidney disease, and certain types of cancer .
Biology: Atrasentan’s role as an endothelin A receptor antagonist makes it a valuable tool in studying endothelin-induced cell proliferation and proteinuria
Chemistry: Its unique structure and reactivity make it an interesting compound for synthetic and mechanistic studies.
Mechanism of Action
Atrasentan works by selectively blocking the endothelin A receptor, which is implicated in the development of proteinuria and subsequent kidney damage . This mechanism makes atrasentan a potent candidate for reducing proteinuria and potentially preserving kidney function . The molecular targets and pathways involved include the endothelin-1 receptor, which plays a significant role in kidney inflammation and fibrosis .
Comparison with Similar Compounds
Atrasentan is compared with other endothelin receptor antagonists such as sitaxentan and ambrisentan. While sitaxentan and ambrisentan are primarily used for treating pulmonary arterial hypertension due to their vasoconstrictive properties, atrasentan is unique in its ability to block endothelin-induced cell proliferation . Other similar compounds include:
- Sitaxentan
- Ambrisentan
- Bosentan
These compounds share similar mechanisms but differ in their specific applications and effects .
Properties
Molecular Formula |
C29H38N2O6 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2S,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28-/m1/s1 |
InChI Key |
MOTJMGVDPWRKOC-XTBZXYEFSA-N |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)





![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)

![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)
![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)


